2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(diethylamino)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(diethylamino)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an oxazole ring, and a bromophenoxy group, making it a molecule of interest in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(diethylamino)-1,3-oxazole-4-carbonitrile involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenoxy group: This step typically involves a nucleophilic substitution reaction where a bromophenol derivative reacts with a furan precursor.
Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a nitrile.
Final assembly: The final step involves coupling the furan and oxazole rings through a suitable linker, such as a carbonitrile group.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(diethylamino)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The bromophenoxy group can be reduced to a phenol derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(diethylamino)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Material Science: Its derivatives are explored for use in developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(diethylamino)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: Its planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar compounds include other furan and oxazole derivatives, such as:
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(diethylamino)-1,3-oxazole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(diethylamino)-1,3-oxazole-4-carbonitrile: Similar structure but with a methoxy group instead of bromine.
The uniqueness of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(diethylamino)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18BrN3O3 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(diethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H18BrN3O3/c1-3-23(4-2)19-16(11-21)22-18(26-19)17-10-9-15(25-17)12-24-14-7-5-13(20)6-8-14/h5-10H,3-4,12H2,1-2H3 |
InChI Key |
BGMPPHMOLQZOQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
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